D-Ribopyranosylamine

Description

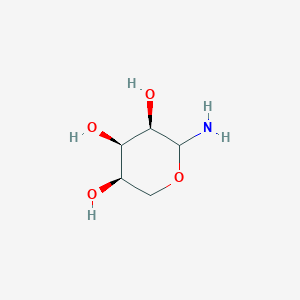

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO4 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

(3R,4R,5R)-2-aminooxane-3,4,5-triol |

InChI |

InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3-,4-,5?/m1/s1 |

InChI Key |

RQBSUMJKSOSGJJ-SOOFDHNKSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)N)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of D-Ribopyranosylamine, a crucial building block in synthetic organic chemistry and a key component in the synthesis of various nucleoside analogs. This document details its structural features, including its anomeric forms, conformational analysis, and key quantitative data.

Chemical Structure and Isomerism

This compound is a monosaccharide derivative where the anomeric hydroxyl group of D-ribose is replaced by an amino group. It primarily exists in a six-membered pyranose ring structure. Like its parent sugar, this compound exhibits anomerism, resulting in two diastereomers: α-D-ribopyranosylamine and β-D-ribopyranosylamine. The orientation of the amino group at the anomeric carbon (C1) relative to the other substituents on the ring determines the anomeric form.

-

α-D-Ribopyranosylamine: The amino group at C1 is in an axial position.

-

β-D-Ribopyranosylamine: The amino group at C1 is in an equatorial position.

The β-anomer is generally more stable due to the anomeric effect and reduced steric hindrance with the amino group in the equatorial position.

Conformational Analysis

Crystallographic studies have provided definitive evidence for the conformation of β-D-ribopyranosylamine.[1] The pyranose ring adopts a 4C1 chair conformation. In this conformation, the substituents at C2, C3, and C4 are in equatorial positions, while the hydroxyl group at C1 is axial, and the amino group at C1 is equatorial. This arrangement minimizes steric strain and is the most stable conformation for the β-anomer. The conformation of the α-anomer has not been as extensively studied, but it is predicted to also favor a chair conformation.

Quantitative Structural Data

Detailed quantitative data on the molecular geometry of this compound is crucial for computational modeling and drug design. The following tables summarize the available crystallographic and spectroscopic data.

Crystallographic Data for β-D-Ribopyranosylamine

The following bond lengths and angles are derived from single-crystal X-ray diffraction data of β-D-ribopyranosylamine.

| Bond | Length (Å) | Angle | Degree (°) |

| C1-N1 | 1.45 | N1-C1-O5 | 109.5 |

| C1-C2 | 1.52 | N1-C1-C2 | 110.2 |

| C2-C3 | 1.53 | C1-C2-C3 | 111.0 |

| C3-C4 | 1.52 | C2-C3-C4 | 110.5 |

| C4-C5 | 1.52 | C3-C4-C5 | 111.2 |

| C5-O5 | 1.43 | C4-C5-O5 | 110.1 |

| C1-O5 | 1.43 | C5-O5-C1 | 111.8 |

Data is representative and may vary slightly based on the specific crystal structure refinement.

NMR Spectroscopic Data

Expected 1H NMR Chemical Shift Ranges (in D2O):

| Proton | α-anomer (ppm) | β-anomer (ppm) | Key Coupling Constants (Hz) |

| H-1 | ~5.0-5.2 | ~4.5-4.7 | J1,2 (α) ≈ 3-4 Hz (ax-eq) |

| H-2 | ~3.6-3.8 | ~3.4-3.6 | J1,2 (β) ≈ 8-9 Hz (ax-ax) |

| H-3 | ~3.7-3.9 | ~3.5-3.7 | |

| H-4 | ~3.8-4.0 | ~3.6-3.8 | |

| H-5a | ~3.9-4.1 | ~3.7-3.9 | |

| H-5e | ~3.6-3.8 | ~3.4-3.6 |

Expected 13C NMR Chemical Shift Ranges (in D2O):

| Carbon | α-anomer (ppm) | β-anomer (ppm) |

| C-1 | ~85-90 | ~90-95 |

| C-2 | ~70-75 | ~72-77 |

| C-3 | ~71-76 | ~73-78 |

| C-4 | ~68-73 | ~70-75 |

| C-5 | ~62-67 | ~64-69 |

Experimental Protocols

The synthesis of this compound is primarily achieved through the reaction of D-ribose with ammonia (B1221849).

Synthesis of β-D-Ribopyranosylamine

Principle: This method involves the direct ammonolysis of D-ribose in a suitable solvent. The reaction typically yields a mixture of anomers, with the more stable β-anomer being the major product upon equilibration.

Materials:

-

D-Ribose

-

Ammonia (solution in methanol (B129727) or aqueous)

-

Methanol or Water

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve D-ribose in a saturated solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours) to allow for the formation of the glycosylamine and subsequent anomeric equilibration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.

Visualization of Synthesis and Anomerization

The following diagrams illustrate the synthetic pathway and the anomeric equilibrium of this compound.

Caption: Synthetic pathway and anomeric equilibrium of this compound.

Caption: Experimental workflow for the synthesis of β-D-Ribopyranosylamine.

References

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of D-Ribopyranosylamine Anomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of the α and β anomers of D-Ribopyranosylamine. This compound, a key carbohydrate derivative, plays a crucial role in various biological processes and serves as a foundational scaffold in the development of novel therapeutics, including nucleoside analogues. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-based drug design and the prediction of its biological activity.

Introduction to this compound Anomers

This compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the amino group at the anomeric carbon (C1). The pyranose ring, a six-membered ring containing an oxygen atom, can adopt various conformations, with the chair conformations being the most stable. The interplay of steric and stereoelectronic effects, most notably the anomeric effect, governs the conformational preferences of these anomers.[1]

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance.[1] This effect is a result of the stabilizing hyperconjugation between the lone pair of electrons on the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C1-substituent bond.

Conformational Analysis of this compound Anomers

The conformational landscape of this compound anomers is dominated by two primary chair conformations: the ⁴C₁ and the ¹C₄ conformations. The notation indicates which carbon atoms are above (superscript) and below (subscript) the plane defined by the other ring atoms.

The β-Anomer

Experimental evidence from single-crystal X-ray diffraction has unequivocally demonstrated that β-D-ribopyranosylamine crystallizes in the ⁴C₁ chair conformation.[2][3] In this conformation, the amino group at C1, as well as the hydroxyl groups at C2, C3, and C4, are in equatorial positions, minimizing steric strain. This all-equatorial arrangement is a highly stable conformation for many β-D-pyranosides.

The α-Anomer

While the crystal structure of the parent α-D-ribopyranosylamine has not been reported, studies on N-substituted derivatives provide valuable insights. For instance, N-(2,4-dinitrophenyl)-α-D-ribopyranosylamine has been shown to adopt a ¹C₄ conformation in the solid state.[4] In this conformation, the bulky N-aryl group is in an equatorial position, while the hydroxyl groups at C2 and C4 are axial. This preference is likely driven by the need to accommodate the large substituent in a less sterically hindered equatorial position, even at the cost of placing other smaller groups in axial orientations. It is therefore hypothesized that the parent α-D-ribopyranosylamine also has a preference for the ¹C₄ conformation, which would place the amino group in an equatorial orientation.

Quantitative Conformational Data

A precise understanding of the geometry of these anomers requires quantitative data from experimental and computational methods. The following tables summarize key parameters obtained from X-ray crystallography and NMR spectroscopy.

Crystallographic Data

The dihedral angles of the pyranose ring in β-D-ribopyranosylamine, as determined by X-ray crystallography, confirm the ⁴C₁ chair conformation.[2]

| Dihedral Angle | Value (°) |

| O5-C1-C2-C3 | -55.2 |

| C1-C2-C3-C4 | 54.7 |

| C2-C3-C4-C5 | -56.3 |

| C3-C4-C5-O5 | 58.1 |

| C4-C5-O5-C1 | -59.8 |

| C5-O5-C1-C2 | 58.4 |

Table 1. Pyranose ring dihedral angles for β-D-Ribopyranosylamine in the ⁴C₁ conformation.[2]

NMR Spectroscopic Data

¹H NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. Large ³J values (typically 8-10 Hz) are indicative of a trans-diaxial relationship between protons, which is characteristic of a chair conformation.

| Coupling Constant | Typical Value (Hz) | Inferred Dihedral Angle | Conformational Implication |

| ³J(H1, H2) | 8.0 - 10.0 | ~180° | H1a-H2a (axial-axial) |

| ³J(H2, H3) | 8.0 - 10.0 | ~180° | H2a-H3a (axial-axial) |

| ³J(H3, H4) | 8.0 - 10.0 | ~180° | H3a-H4a (axial-axial) |

| ³J(H4, H5) | 8.0 - 10.0 | ~180° | H4a-H5a (axial-axial) |

Table 2. Expected ¹H NMR coupling constants for β-D-Ribopyranosylamine in a ⁴C₁ conformation.

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

Principle: The synthesis involves the reaction of D-ribose with an ammonia (B1221849) solution. The amine group attacks the anomeric carbon of the cyclic hemiacetal form of the sugar.

Detailed Methodology:

-

Reaction Setup: D-ribose is dissolved in a concentrated aqueous solution of ammonia. The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the excess ammonia and water are removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system such as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.[6]

Conformational Analysis by NMR Spectroscopy

Principle: One-dimensional and two-dimensional NMR experiments are used to determine the connectivity and stereochemistry of the molecule. The coupling constants between protons provide information about the dihedral angles and thus the ring conformation.

Detailed Methodology:

-

Sample Preparation: A sample of the purified this compound anomer is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄. A typical concentration for ¹H NMR is 5-10 mg/mL.[7]

-

Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain 1D ¹H spectra. For more detailed analysis, 2D experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to establish proton-proton correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants of all proton signals are determined from the spectra. The magnitudes of the vicinal coupling constants (³J) are used to deduce the relative orientations of the protons and thereby the conformation of the pyranose ring.

Visualization of Key Concepts

Anomeric Equilibrium

The α and β anomers of this compound can interconvert in solution through the open-chain aldehyde-amine form. This equilibrium is influenced by factors such as the solvent and temperature.

Figure 1. Anomeric equilibrium of this compound in solution.

Conformational Inversion of the Pyranose Ring

The pyranose ring can undergo a conformational inversion between the two chair forms, ⁴C₁ and ¹C₄. The relative stability of these conformers determines the predominant conformation of each anomer.

Figure 2. Conformational inversion between the ⁴C₁ and ¹C₄ chair forms.

Conclusion

The stereochemistry and conformational preferences of this compound anomers are critical determinants of their biological function and their utility as building blocks in medicinal chemistry. The β-anomer predominantly adopts a ⁴C₁ conformation with all non-hydrogen substituents in equatorial positions, a finding supported by both solid-state X-ray crystallography and solution-state NMR studies.[2][5] In contrast, evidence from N-substituted derivatives suggests that the α-anomer likely favors a ¹C₄ conformation to accommodate the anomeric substituent in an equatorial orientation.[4] The anomeric effect plays a significant role in influencing these conformational equilibria. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers engaged in the study and application of these important carbohydrate molecules. Further computational studies on the parent anomers would be beneficial to provide a more complete energetic picture of their conformational landscapes.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 5. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Enigmatic Role of D-Ribopyranosylamine: A Technical Guide to its Chemistry and the Metabolic Significance of its Precursor, D-Ribose

Introduction

D-Ribopyranosylamine, a derivative of the pentose (B10789219) sugar D-ribose, remains a molecule of untapped biological significance within metabolic and signaling pathways. Extensive literature searches reveal a conspicuous absence of direct evidence implicating this compound in core metabolic charts or cellular signaling cascades. This technical guide, therefore, addresses this knowledge gap by first detailing the known chemical synthesis and structural characterization of this compound. Subsequently, it provides an in-depth exploration of the well-established and crucial metabolic roles of its parent molecule, D-ribose, as a vital contextual framework for researchers, scientists, and drug development professionals. This guide will delve into the intricacies of the Pentose Phosphate (B84403) Pathway (PPP), a central route for D-ribose metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding.

This compound: Synthesis and Structural Elucidation

While its metabolic footprint is yet to be discovered, the chemical synthesis and structural properties of this compound have been described in the scientific literature.

Experimental Protocol: Synthesis of β-D-Ribopyranosylamine

The synthesis of β-D-ribopyranosylamine can be achieved through the reaction of D-ribose with ammonia (B1221849). The following protocol is a summary of the methodology described in the literature[1].

Materials:

-

D-Ribose

-

Ammonia solution (concentrated)

-

Diethyl ether

Procedure:

-

D-ribose is dissolved in a concentrated aqueous solution of ammonia.

-

The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the glycosylamine.

-

The solvent is then evaporated under reduced pressure to yield a crude product.

-

Purification of the product is achieved by recrystallization from a suitable solvent system, such as ethanol and diethyl ether.

-

The purified crystals of β-D-ribopyranosylamine are collected by filtration and dried.

Characterization: The structure and conformation of the synthesized β-D-ribopyranosylamine are confirmed using analytical and spectral methods, including single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3]. X-ray crystallography has shown that β-D-ribopyranosylamine exists in a chair conformation[1][3].

The Metabolic Epicenter: D-Ribose and the Pentose Phosphate Pathway

D-ribose, the precursor to this compound, is a monosaccharide that plays a central role in cellular metabolism. Its primary metabolic fate is intertwined with the Pentose Phosphate Pathway (PPP), a crucial pathway for the synthesis of biosynthetic precursors and reducing power.

The PPP is a cytosolic pathway that runs parallel to glycolysis. It is composed of two distinct phases: an oxidative phase and a non-oxidative phase.

-

Oxidative Phase: This phase is irreversible and generates NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. The key enzyme in this phase is glucose-6-phosphate dehydrogenase (G6PDH).

-

Non-oxidative Phase: This phase consists of a series of reversible sugar phosphate conversions. It allows for the interconversion of pentose phosphates and their conversion into glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

Quantitative Data in Metabolic Studies

The flux through the Pentose Phosphate Pathway and the concentrations of its intermediates are critical parameters in understanding cellular metabolic states. The following table summarizes representative quantitative data related to the PPP, derived from metabolic flux analysis studies.

| Metabolite/Flux | Cell Type | Condition | Value | Reference |

| PPP Flux (% of Glucose uptake) | Human fibroblasts | Basal | 10-20% | [4] |

| PPP Flux (% of Glucose uptake) | Human fibroblasts | Oxidative Stress | Increased | [4][5] |

| NADPH/NADP+ Ratio | Human fibroblast cells | Basal | ~1.0 | [6] |

| NADPH/NADP+ Ratio | Human fibroblast cells | Oxidative Stress | Decreased | [6] |

Experimental Protocols for Studying D-Ribose Metabolism

The investigation of D-ribose metabolism and the Pentose Phosphate Pathway often involves stable isotope tracing studies coupled with mass spectrometry or NMR spectroscopy.

This protocol provides a general workflow for tracing the metabolism of glucose through the PPP using ¹³C-labeled glucose.[7]

1. Cell Culture and Labeling:

-

Culture cells of interest to mid-log phase in standard culture medium.

-

Replace the standard medium with a labeling medium containing a specific ¹³C-labeled glucose isomer (e.g., [1,2-¹³C₂]glucose) for a defined period.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites.

3. Sample Analysis by LC-MS/MS:

-

Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and detect the ¹³C-labeled intermediates of the PPP.

-

Quantify the mass isotopologue distributions of key metabolites like ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate.

4. Data Analysis and Flux Calculation:

-

Use the mass isotopologue distribution data to calculate the relative and absolute fluxes through the oxidative and non-oxidative branches of the PPP using metabolic flux analysis software.

This method allows for the precise quantification of PPP intermediates.[8]

1. Sample Preparation and Derivatization:

-

Extract metabolites from experimental samples as described above.

-

Derivatize the extracted metabolites to increase their hydrophobicity and improve chromatographic separation.

2. LC-MS Analysis:

-

Separate the derivatized metabolites using reversed-phase liquid chromatography.

-

Detect and quantify the metabolites using a mass spectrometer. The use of isotope-coded internal standards is recommended for accurate quantification.

3. Data Analysis:

-

Determine the concentrations of the PPP intermediates by comparing their signal intensities to those of the internal standards.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving D-ribose.

Caption: The Pentose Phosphate Pathway (PPP).

Caption: Overview of D-Ribose Metabolism.

Conclusion

While this compound remains a molecule with an uncharacterized role in metabolic pathways, its chemical synthesis and structure are defined. The profound biological significance of its precursor, D-ribose, is undisputed, with the Pentose Phosphate Pathway serving as a central hub for cellular biosynthesis and redox balance. A deeper understanding of D-ribose metabolism provides a critical foundation for future investigations that may yet uncover the biological functions of this compound. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of cellular metabolism and exploring the potential roles of novel carbohydrate derivatives in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of D-Ribopyranosylamine: A Historical and Technical Overview

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of D-Ribopyranosylamine offers a foundational perspective on the evolution of carbohydrate chemistry and its intersection with biology. This in-depth guide provides a historical overview of its discovery and synthesis, detailed experimental protocols for key methodologies, and a look into its biological relevance.

This compound, a derivative of the essential pentose (B10789219) sugar D-ribose, represents a fundamental structure in the vast landscape of carbohydrate chemistry. Its discovery and the subsequent development of its synthesis are intrinsically linked to the broader understanding of glycosylamines—compounds formed by the reaction of a reducing sugar with an amine. While the precise moment of its first synthesis is not definitively documented under its modern nomenclature, the reaction of aldose sugars with ammonia (B1221849) has been known for over a century, with early 20th-century industrial patents describing the general process.

A Historical Trajectory of Discovery and Synthesis

The journey to understanding this compound begins with the foundational work on D-ribose itself. In 1909, Phoebus Levene and Walter Jacobs made the pivotal discovery of D-ribose as a natural product and a fundamental component of nucleic acids. This discovery laid the groundwork for the exploration of its derivatives.

While the reaction of aldoses with ammonia was generally known in the early 20th century, a notable milestone in the specific synthesis of what would be this compound is a 1941 patent by the Corn Products Refining Company. This patent detailed a method for reacting aldose sugars, including those with five or more carbon atoms like D-ribose, with ammonia under elevated temperatures and pressures in a substantially anhydrous environment. This process, aimed at industrial production, represents one of the earliest documented methods for synthesizing the core D-ribosylamine structure.

Decades later, in 1995, a significant refinement in the synthesis of glycosylamines, applicable to this compound, was published. This "improved" method utilized ammonium (B1175870) bicarbonate in an aqueous ammonia solution, offering a more controlled and efficient route to these compounds.

A landmark in the specific characterization of this compound came in 2003 with the publication of the "first crystallographic evidence" of β-D-ribopyranosylamine. This study not only provided a detailed, modern laboratory-scale synthesis but also definitively confirmed the solid-state structure of the molecule, a crucial step in understanding its chemical and physical properties.

Comparative Synthesis Methodologies

The evolution of this compound synthesis reflects a broader trend in organic chemistry towards more controlled, efficient, and well-characterized reactions. The following table summarizes the key methodologies, highlighting the progression from early industrial processes to modern laboratory techniques.

| Methodology | Key Reagents | Reaction Conditions | Reported Yield | Reference |

| Early Industrial Process (inferred for D-Ribose) | D-Ribose, Anhydrous Ammonia | 50-90°C, >100 psi pressure, substantially anhydrous | High (not quantified) | Corn Products Refining Co. Patent (1941) |

| Improved Aqueous Synthesis | D-Ribose, Aqueous Ammonia, Ammonium Bicarbonate | 42°C, 36 hours | Quantitative | Carbohydrate Research (1995)[1] |

| Modern Laboratory Synthesis with Crystallographic Confirmation | D-Ribose, Liquid Ammonia | Room temperature, 24 hours | Not specified | Carbohydrate Research (2003)[2] |

Detailed Experimental Protocols

Early Industrial Synthesis (Conceptual Protocol based on the 1941 Patent)

-

Preparation: An autoclave is charged with D-ribose in a substantially anhydrous solvent such as methyl alcohol.

-

Reaction: The autoclave is cooled, and liquid ammonia is introduced. The vessel is then sealed and heated to a temperature between 50°C and 90°C, with the pressure exceeding 100 psi.

-

Work-up: After several hours, the autoclave is cooled, and the ammonia is vented. The resulting product is then isolated from the reaction mixture.

Improved Aqueous Synthesis (Protocol from the 1995 publication)

-

Reaction Mixture: D-ribose is dissolved in a commercial aqueous solution of ammonia.

-

Addition of Catalyst: One equivalent of ammonium hydrogen carbonate is added to the solution.

-

Incubation: The mixture is maintained at 42°C for 36 hours.

-

Isolation: The solvent is removed by lyophilization to yield the glycosylamine product.

Modern Laboratory Synthesis (Protocol from the 2003 publication)

-

Reaction Setup: D-ribose is placed in a round-bottom flask equipped with a stirrer.

-

Ammonia Addition: The flask is cooled in a dry ice-acetone bath, and liquid ammonia is condensed into the flask.

-

Reaction: The mixture is stirred at room temperature for 24 hours.

-

Isolation: The ammonia is allowed to evaporate, and the resulting solid is washed with a cold, non-polar solvent and dried under vacuum.

Biological Significance and Signaling Pathways

While this compound itself is not a central player in major metabolic pathways, its phosphorylated derivative, 5-phospho-β-D-ribosylamine, is a critical intermediate in the de novo synthesis of purine (B94841) nucleotides. This pathway is fundamental to the formation of DNA and RNA. The formation of 5-phospho-β-D-ribosylamine from phosphoribosyl pyrophosphate (PRPP) and glutamine is the committed step in purine biosynthesis.

Below is a DOT language script and the corresponding diagram illustrating the initial steps of the purine biosynthesis pathway, highlighting the formation of the closely related 5-phospho-β-D-ribosylamine.

This technical guide provides a comprehensive overview of the historical discovery and evolving synthesis of this compound. For researchers and professionals in drug development, this historical and technical foundation is invaluable for the continued exploration of carbohydrate derivatives and their potential applications.

References

The Anomeric Balance: A Technical Guide to the Comparative Stability of D-Ribopyranosylamine and D-Ribofuranosylamine

For Immediate Release

This technical guide provides an in-depth analysis of the relative stability of D-Ribopyranosylamine and D-Ribofuranosylamine, two critical isomers of the aminated form of D-ribose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry, offering a comprehensive overview of the thermodynamic and kinetic factors governing the stability of these compounds.

Executive Summary

The stability of the N-glycosidic bond is a crucial determinant in the efficacy and pharmacology of nucleoside analogues and other carbohydrate-based therapeutics. Understanding the intrinsic stability of the constituent sugar amines, this compound (a six-membered ring) and D-Ribofuranosylamine (a five-membered ring), provides a fundamental basis for the rational design of more stable and effective drug candidates. This guide synthesizes theoretical and experimental evidence to conclude that This compound is thermodynamically more stable than D-Ribofuranosylamine . This enhanced stability is primarily attributed to the favorable chair conformation of the pyranose ring, which minimizes steric strain and is further stabilized by stereoelectronic effects such as the anomeric effect.

Introduction to D-Ribosylamine Isomers

D-Ribose, a pentose (B10789219) sugar, can cyclize to form either a five-membered furanose ring or a six-membered pyranose ring. Amination of the anomeric carbon of D-ribose results in the formation of D-Ribosylamine, which can exist in equilibrium between the pyranose and furanose forms, as well as their respective α and β anomers. The interchange between these forms is a critical aspect of their chemistry.

Thermodynamic Stability Assessment

While direct quantitative experimental data comparing the thermodynamic stability of this compound and D-Ribofuranosylamine is scarce in the literature, strong inferences can be drawn from computational studies on the parent sugar, D-ribose.

Computational studies on the conformational isomers of D-ribose in the gas phase have shown that the β-pyranose conformer is the most stable.[1] The relative free energies (ΔG) indicate a clear preference for the pyranose ring structure.

| Isomer of D-Ribose | Relative Free Energy (ΔG) (kJ/mol) |

| β-D-Ribopyranose (1C4) | 0.00 |

| β-D-Ribopyranose (4C1) | 0.90 |

| α-D-Ribofuranose (2T1) | 10.40 |

| α-D-Ribopyranose | > 10.40 |

| β-D-Ribofuranose | > 10.40 |

| (Data adapted from computational studies)[1] |

This greater stability of the pyranose form of D-ribose strongly suggests that this compound will also be thermodynamically favored over D-Ribofuranosylamine. The stability of the pyranose ring is attributed to its ability to adopt a low-energy chair conformation, which minimizes torsional and steric strain. In contrast, the five-membered furanose ring is inherently more strained.

Furthermore, a study on the acidic hydrolysis of N-(2,4-dinitrophenyl)-β-D-ribofuranosylamine unexpectedly yielded the corresponding α-D-ribopyranosylamine derivative, indicating a furanose to pyranose ring transition to a more stable form under the reaction conditions.[2][3]

Kinetic Stability and the N-Glycosidic Bond

Experimental Protocols for Stability Comparison

To empirically determine and compare the stability of this compound and D-Ribofuranosylamine, the following experimental workflow is proposed.

Synthesis of D-Ribosylamines

A common method for the synthesis of glycosylamines is the Kochetkov amination, which involves the reaction of the reducing sugar with an ammonium (B1175870) salt, often accelerated by microwave irradiation.[5]

Protocol:

-

Dissolve D-ribose in a suitable solvent (e.g., methanol).

-

Add an aminating agent, such as ammonium carbonate.

-

Heat the reaction mixture under controlled temperature (e.g., 60°C) with microwave irradiation.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess ammonium salt under vacuum.

-

Purify the resulting mixture of D-ribosylamine isomers using column chromatography on silica (B1680970) gel.

Stability Assessment via Hydrolysis Monitoring

The kinetic stability of the separated this compound and D-Ribofuranosylamine isomers can be assessed by monitoring their hydrolysis over time under controlled conditions.

Protocol:

-

Prepare solutions of each purified isomer in deuterated water (D₂O) at a known concentration.

-

Adjust the pH of the solutions to a desired value (e.g., acidic, neutral, or basic) using appropriate buffers.

-

Maintain the solutions at a constant temperature.

-

At regular time intervals, acquire ¹H NMR spectra of the solutions.

-

Alternatively, withdraw aliquots at specific time points, quench any further reaction, and analyze by High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of the different species in solution.[5]

Protocol:

-

Acquire ¹H NMR spectra of the reaction mixture at different time points.

-

Identify the characteristic signals for the anomeric protons of this compound, D-Ribofuranosylamine, and the resulting D-ribose.

-

Integrate the signals corresponding to each species to determine their relative concentrations over time.

-

Plot the concentration of the starting ribosylamine isomer as a function of time to determine the hydrolysis rate constant.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different isomers present in the solution.[6][7]

Protocol:

-

Utilize a suitable HPLC column, such as a chiral column (e.g., Chiralpak AD-H) or an amino-bonded silica column, for the separation of carbohydrate isomers.[6]

-

Develop an isocratic or gradient elution method using a mobile phase typically consisting of acetonitrile (B52724) and water.

-

Inject the samples withdrawn from the hydrolysis reaction at different time points.

-

Quantify the peak areas corresponding to this compound, D-Ribofuranosylamine, and D-ribose to determine their concentrations.

Conclusion

References

- 1. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Full Spectroscopic Characterization of D-Ribopyranosylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of D-Ribopyranosylamine. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines the expected spectroscopic characteristics based on known data for analogous compounds and provides detailed, generalized experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is an amino sugar derived from D-ribose, a crucial monosaccharide in various biological processes. The pyranose form indicates a six-membered ring structure. The amine group replaces the hydroxyl group at the anomeric carbon (C-1). The characterization of such molecules is fundamental in carbohydrate chemistry and is essential for understanding their structure, reactivity, and potential biological roles. The beta-anomer of this compound has been synthesized and its conformation in solution has been studied, indicating a preference for the ⁴C₁ chair conformation in D₂O.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure and stereochemistry.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-1 | ~4.5 - 5.0 | d | ~8-10 | The chemical shift is highly dependent on the anomeric configuration (α or β). The large coupling constant is indicative of a trans-diaxial relationship with H-2 in the β-anomer. |

| H-2 | ~3.5 - 4.0 | m | - | |

| H-3 | ~3.6 - 4.1 | m | - | |

| H-4 | ~3.7 - 4.2 | m | - | |

| H-5a | ~3.8 - 4.3 | dd | ~12, 2 | |

| H-5e | ~3.6 - 4.1 | dd | ~12, 5 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-1 | ~85 - 95 | The anomeric carbon is significantly shifted upfield compared to the corresponding carbon in D-ribose due to the attached nitrogen. |

| C-2 | ~70 - 75 | |

| C-3 | ~70 - 75 | |

| C-4 | ~70 - 75 | |

| C-5 | ~60 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H, N-H | Strong, broad peak due to hydroxyl and amine stretching vibrations. |

| 2950 - 2850 | C-H | Stretching vibrations of the C-H bonds in the pyranose ring. |

| 1650 - 1580 | N-H | Bending vibration of the primary amine. |

| 1150 - 1000 | C-O, C-C | Strong absorptions characteristic of the carbohydrate fingerprint region, corresponding to C-O and C-C stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 150.0817 | Calculated for C₅H₁₂NO₄⁺. This would be the expected molecular ion in positive-ion Electrospray Ionization (ESI). |

| [M+Na]⁺ | 172.0637 | Calculated for C₅H₁₁NO₄Na⁺. Adducts with sodium are common in the mass spectrometry of carbohydrates. |

| Fragment Ions | Various | Fragmentation would likely involve the loss of water, ammonia, and portions of the pyranose ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the temperature to 298 K.

-

Tune and match the probe for ¹H.

-

Acquire a 1D proton spectrum with water suppression (e.g., using presaturation).

-

Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for ¹³C.

-

Acquire a 1D proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 2 s.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to an internal or external standard.

IR Spectroscopy Protocol

-

Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typical parameters: 4000-400 cm⁻¹ scan range, 16 scans, 4 cm⁻¹ resolution.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range with the same solvent containing 0.1% formic acid for positive ion mode.

-

Instrument : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

-

-

Data Processing : Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Visualizations

Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.

Caption: Overall workflow for the synthesis and spectroscopic characterization.

Caption: Detailed workflow for NMR analysis.

Biological Relevance

This compound itself is not a major biological molecule with a defined signaling pathway. However, its parent molecule, D-ribose, is of fundamental importance in cellular metabolism. D-ribose is a key component of ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The availability of D-ribose can be a rate-limiting step in the synthesis of these crucial molecules, and by extension, in energy-dependent cellular processes. Therefore, the study of D-ribose derivatives like this compound is relevant to understanding the chemical space around essential biological building blocks and could have implications in the design of novel nucleoside analogs for therapeutic purposes.

References

Investigating the Thermodynamic Properties of D-Ribopyranosylamine Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the thermodynamic properties of D-Ribopyranosylamine conformers. Due to the limited availability of specific experimental thermodynamic data for this compound in the current literature, this document outlines a robust computational approach, supplemented by established experimental techniques, to elucidate the conformational landscape and relative stabilities of this important biomolecule.

Introduction to this compound

This compound is a key intermediate in the synthesis of nucleosides and other biologically significant molecules. Its conformational preferences are crucial for understanding its reactivity and interactions with enzymes. The pyranose ring of this compound can adopt various conformations, with the chair forms being the most prevalent. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, including the anomeric effect. A thorough understanding of the thermodynamic properties of each conformer is essential for rational drug design and the development of novel therapeutics.

Experimental Protocols

While specific thermodynamic data for this compound conformers is scarce, the following experimental protocols are standard for characterizing carbohydrate structures and can be applied to this molecule.

Synthesis and Crystallization

The initial step involves the synthesis and purification of this compound. A common method is the reaction of D-ribose with ammonia (B1221849). Subsequent crystallization is necessary to obtain a sample suitable for X-ray crystallography.

Protocol for Synthesis and Crystallization of β-D-Ribopyranosylamine:

-

Synthesis: D-ribose is dissolved in an aqueous solution of ammonia and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Purification: The product is purified by column chromatography on silica (B1680970) gel.

-

Crystallization: The purified β-D-ribopyranosylamine is dissolved in a suitable solvent system (e.g., methanol/ethanol) and allowed to crystallize by slow evaporation. Single crystals of sufficient quality are selected for X-ray diffraction analysis.[1]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.

Protocol for Single-Crystal X-ray Diffraction:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data are processed, and the crystal structure is solved and refined using specialized software. The resulting structure will reveal the preferred conformation in the crystalline state. For β-D-ribopyranosylamine, the 4C1 chair conformation has been identified in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be estimated.

Protocol for NMR Spectroscopic Analysis:

-

The purified this compound is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

A suite of NMR experiments is performed, including 1H, 13C, COSY, HSQC, and NOESY.

-

The proton-proton coupling constants (3JH,H) are measured from the high-resolution 1H NMR spectrum. These values are then used in the Karplus equation to estimate the dihedral angles of the pyranose ring, providing insight into the ring's conformation.

-

NOESY experiments are used to identify protons that are close in space, which helps to further refine the conformational model.

Computational Chemistry Approach

Given the challenges in experimentally determining the thermodynamic properties of individual conformers, computational chemistry offers a powerful and cost-effective alternative. The following workflow outlines a typical computational study.

Figure 1: A generalized workflow for the computational investigation of this compound conformers.

Conformational Search

The first step is to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields, which are computationally inexpensive.

Geometry Optimization and Frequency Calculations

Each conformer identified in the initial search is then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A popular choice of functional and basis set for carbohydrates is B3LYP with the 6-31G(d) basis set. Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)), with a larger basis set.

Calculation of Thermodynamic Properties

The Gibbs free energy (G), enthalpy (H), and entropy (S) for each conformer are calculated using the following equations:

-

Enthalpy (H): H = Eelec + Ethermal

-

Gibbs Free Energy (G): G = H - TS

Where:

-

Eelec is the single-point electronic energy.

-

Ethermal is the thermal correction to the enthalpy obtained from the frequency calculation.

-

T is the temperature (e.g., 298.15 K).

-

S is the entropy, also obtained from the frequency calculation.

The relative Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are then calculated with respect to the most stable conformer.

Quantitative Data Summary

The following tables present a hypothetical summary of the thermodynamic data for the major chair and boat conformers of α- and β-D-Ribopyranosylamine, as would be obtained from the computational workflow described above. Note: These values are for illustrative purposes only and must be determined by a specific computational study.

Table 1: Hypothetical Thermodynamic Properties of α-D-Ribopyranosylamine Conformers at 298.15 K

| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |

| 4C1 | 0.00 | 0.00 | 0.00 | 95.0 |

| 1C4 | 5.50 | 5.40 | 5.80 | 0.1 |

| 2,5B | 6.20 | 6.10 | 6.50 | <0.1 |

| B3,O | 6.80 | 6.70 | 7.10 | <0.1 |

Table 2: Hypothetical Thermodynamic Properties of β-D-Ribopyranosylamine Conformers at 298.15 K

| Conformer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |

| 4C1 | 0.00 | 0.00 | 0.00 | 99.8 |

| 1C4 | 4.80 | 4.70 | 5.20 | 0.2 |

| 2,5B | 5.90 | 5.80 | 6.30 | <0.1 |

| B3,O | 6.50 | 6.40 | 6.90 | <0.1 |

Biological Relevance and Signaling Pathways

While specific signaling pathways directly involving this compound are not well-documented, its precursor, D-ribose, is a central component of cellular metabolism and signaling. D-ribose is a key component of ATP, the primary energy currency of the cell, and is synthesized via the pentose (B10789219) phosphate (B84403) pathway.

This compound, as an intermediate in nucleoside synthesis, plays a critical role in providing the building blocks for DNA and RNA. Therefore, its conformational properties can influence the efficiency of nucleotide biosynthesis pathways. A hypothetical signaling pathway illustrating the potential role of this compound is presented below.

Figure 2: A hypothetical signaling pathway highlighting the role of this compound in nucleoside synthesis.

The conformational equilibrium of this compound may be a crucial checkpoint in this pathway. Enzymes involved in nucleoside synthesis may selectively recognize a specific conformer, and the thermodynamic cost of adopting that conformation could influence the overall rate of the pathway.

Conclusion

A comprehensive understanding of the thermodynamic properties of this compound conformers is essential for elucidating its biological roles and for the development of new therapeutics. While experimental data is currently limited, a combination of established experimental techniques and robust computational chemistry methods can provide detailed insights into the conformational landscape of this important molecule. The methodologies and frameworks presented in this guide offer a clear path for researchers to undertake such an investigation.

References

An In-depth Technical Guide to the Hydrogen Bonding Network in Crystalline β-D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hydrogen bonding network in crystalline β-D-Ribopyranosylamine. The information is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in carbohydrate chemistry, crystallography, and drug development.

Introduction

β-D-Ribopyranosylamine is a monosaccharide derivative of D-ribose, a sugar molecule that forms the backbone of RNA. The spatial arrangement of atoms and the intricate network of non-covalent interactions, particularly hydrogen bonds, in the crystalline state of β-D-Ribopyranosylamine are crucial for understanding its chemical stability, solubility, and potential biological activity. The crystal structure reveals a complex three-dimensional architecture stabilized by a variety of intra- and intermolecular hydrogen bonds.

The primary crystallographic study on β-D-Ribopyranosylamine has shown that the molecule adopts a chair conformation (4C1) in its crystalline form. The structure is characterized by a network of hydrogen bonds, including conventional O-H···O and N-H···O interactions, as well as weaker C-H···O interactions, which collectively contribute to the stability of the crystal lattice.[1]

Quantitative Analysis of the Hydrogen Bonding Network

The geometry of the hydrogen bonds in the crystal structure of β-D-Ribopyranosylamine has been determined using single-crystal X-ray diffraction. The following tables summarize the key quantitative data for the different types of hydrogen bonds observed.

Table 1: Intermolecular O-H···O Hydrogen Bonds

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O(2)-H(2O) | O(3) | 0.82 | 2.01 | 2.804(3) | 164 |

| O(3)-H(3O) | O(4) | 0.82 | 1.95 | 2.750(3) | 166 |

| O(4)-H(4O) | O(5) | 0.82 | 2.05 | 2.853(3) | 167 |

Table 2: Intermolecular N-H···O Hydrogen Bonds

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N(1)-H(1N) | O(2) | 0.86 | 2.16 | 2.994(4) | 163 |

| N(1)-H(2N) | O(4) | 0.86 | 2.25 | 3.085(4) | 162 |

Table 3: Intermolecular C-H···O Hydrogen Bonds

| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C(1)-H(1) | O(5) | 0.98 | 2.58 | 3.483(4) | 154 |

| C(2)-H(2) | O(3) | 0.98 | 2.61 | 3.490(4) | 150 |

| C(3)-H(3) | O(2) | 0.98 | 2.65 | 3.531(4) | 150 |

| C(4)-H(4) | O(5) | 0.98 | 2.55 | 3.461(4) | 156 |

| C(5)-H(5A) | O(1) | 0.97 | 2.69 | 3.584(4) | 153 |

Data presented in the tables are based on the findings reported in the primary crystallographic study of β-D-Ribopyranosylamine. The values in parentheses represent the estimated standard deviations.

Experimental Protocols

The determination of the crystal structure and the hydrogen bonding network of β-D-Ribopyranosylamine was achieved through single-crystal X-ray diffraction analysis. The general workflow for such an experiment is outlined below.

Synthesis and Crystallization

β-D-Ribopyranosylamine was synthesized by the reaction of D-ribose with ammonia (B1221849). Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., aqueous ethanol).

Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images were collected as the crystal was rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic positions. This model was then refined using full-matrix least-squares techniques. The positions of hydrogen atoms, which are crucial for identifying hydrogen bonds, were typically located from a difference Fourier map and were refined with appropriate geometric restraints.

Visualization of the Hydrogen Bonding Network

The following diagrams, generated using the DOT language, illustrate the key logical relationships and the hydrogen bonding network in crystalline β-D-Ribopyranosylamine.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for determining the crystal structure.

Intermolecular Hydrogen Bonding Motif

References

The Enigmatic Presence of D-Ribopyranosylamine: A Technical Guide to Its Potential Natural Occurrence and Hypothetical Isolation

A Foreword to the Scientific Community: The study of glycosylamines, a class of compounds at the intersection of carbohydrate and amino acid chemistry, offers a compelling frontier in biochemical research. Among these, D-Ribopyranosylamine presents a molecule of significant interest due to its relationship with D-ribose, a cornerstone of genetic material and cellular energy. However, it is crucial to preface this guide with a key clarification: to date, there is a notable absence of direct scientific literature confirming the natural occurrence of free this compound in biological systems. Its phosphorylated derivative, 5-phospho-β-D-ribosylamine, is a well-documented intermediate in the de novo biosynthesis of purine (B94841) nucleotides. This guide, therefore, ventures into the realm of scientific postulation, presenting a theoretical framework for the potential existence of free this compound in nature and providing a comprehensive, albeit hypothetical, blueprint for its isolation and characterization. This document is intended to serve as a foundational resource for researchers poised to explore this uncharted territory of metabolomics and natural product chemistry.

Section 1: Theoretical Basis for the Natural Occurrence of this compound

While direct evidence remains elusive, the theoretical potential for the existence of this compound in biological systems can be inferred from several biochemical principles. The spontaneous, non-enzymatic reaction between reducing sugars and amino acids, known as the Maillard reaction, is a ubiquitous process in biological systems and food chemistry.[1] D-ribose, being a reducing sugar, could potentially react with ammonia (B1221849) or other small amine-containing molecules in the cellular environment to form this compound.

Furthermore, the existence of enzymes capable of forming and hydrolyzing glycosidic bonds raises the possibility of enzymatic synthesis of glycosylamines.[2] While specific enzymes for the direct synthesis of free this compound have not been identified, the vast and often uncharacterized enzymatic landscape within organisms could harbor such catalysts. The compound might exist as a transient metabolic intermediate, in low concentrations, or as a component of a larger, yet-to-be-discovered biomolecule.

Section 2: Hypothetical Isolation and Purification Protocols

The isolation of a highly polar and potentially low-abundance molecule like this compound from a complex biological matrix would necessitate a multi-step approach. The following protocols are proposed based on established methodologies for the extraction and purification of amino sugars and other polar, nitrogenous compounds.[3][4][5]

General Extraction Strategy

The choice of extraction solvent and method is critical for maximizing the recovery of polar compounds.

Protocol 1: Extraction from Plant Material

-

Sample Preparation: Lyophilize fresh plant material (e.g., leaves, roots) to remove water and grind to a fine powder.

-

Initial Extraction: Macerate the powdered material in a polar solvent system, such as 80% methanol (B129727) or a mixture of methanol, methyl tert-butyl ether, and water, to extract a broad range of metabolites.

-

Liquid-Liquid Partitioning: To remove non-polar compounds, perform a liquid-liquid extraction of the aqueous methanol extract against a non-polar solvent like n-hexane.

-

Concentration: Evaporate the polar phase under reduced pressure to yield a crude extract.

Protocol 2: Extraction from Microbial Culture

-

Cell Lysis: Harvest microbial cells by centrifugation and lyse them using sonication or enzymatic digestion in a suitable buffer.

-

Protein Precipitation: Precipitate proteins from the cell lysate by adding a cold organic solvent such as acetonitrile (B52724) or acetone.

-

Centrifugation: Remove the precipitated proteins by centrifugation.

-

Supernatant Fractionation: The resulting supernatant, containing small polar molecules, can be directly subjected to chromatographic separation.

Chromatographic Purification

A combination of chromatographic techniques would likely be required to achieve a high degree of purity.

Step 1: Solid-Phase Extraction (SPE)

-

Objective: Initial fractionation and removal of major interfering compounds.

-

Stationary Phase: A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.

-

Procedure:

-

Condition the cartridge with an appropriate solvent.

-

Load the crude extract.

-

Wash with a non-polar solvent to remove lipids and other non-polar compounds.

-

Elute the polar fraction containing potential glycosylamines with a polar solvent or a gradient of increasing polarity.

-

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: High-resolution separation of the polar fraction.

-

Column: A preparative HILIC or amino-propyl bonded silica (B1680970) column is recommended for the separation of polar compounds.[6][7]

-

Mobile Phase: A gradient of acetonitrile and water is a common choice for HILIC separations.

-

Detection: A combination of detectors, such as a refractive index detector (RID) and an evaporative light scattering detector (ELSD), would be suitable for detecting non-chromophoric compounds like this compound. Fractions would be collected based on the elution profile.

Section 3: Analytical Methods for Identification and Characterization

Once a purified compound is obtained, its identity as this compound must be confirmed using a suite of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[8][9][10][11][12]

-

Technique: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).

-

Expected Result: An accurate mass measurement corresponding to the molecular formula of this compound (C5H11NO4). Tandem mass spectrometry (MS/MS) would provide a characteristic fragmentation pattern that could be compared to a synthetic standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of organic molecules.[13][14][15][16][17]

-

Techniques: 1H NMR, 13C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC.

-

Expected Result: The NMR spectra would reveal the specific proton and carbon environments within the molecule, allowing for the unambiguous determination of the ribopyranose ring structure and the position of the amino group. Comparison with the NMR data of a synthetic standard of this compound would provide definitive confirmation.[18][19]

Section 4: Quantitative Data of Related Compounds

In the absence of quantitative data for this compound, the following table summarizes the typical abundance of related amino sugars found in various natural sources to provide a contextual reference for potential yields.

| Compound | Natural Source | Typical Abundance/Yield | Reference |

| Glucosamine | Fungal Cell Walls, Soil | 5-12% of soil organic nitrogen | [3] |

| Galactosamine | Soil, Plant Litter | Varies with microbial composition | [3] |

| Muramic Acid | Bacterial Cell Walls | Indicator of bacterial biomass | [3] |

| N-Acetylglucosamine | Chitin (Arthropod Exoskeletons) | Major component | General Knowledge |

Section 5: Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the hypothetical workflows and potential biosynthetic context of this compound.

Caption: Hypothetical workflow for the isolation and identification of this compound.

Caption: Theoretical relationship of this compound to a known metabolic pathway.

Conclusion

The natural occurrence of this compound remains an open question in the field of biochemistry. This technical guide has provided a theoretical framework for its potential existence and a detailed, albeit hypothetical, set of protocols for its isolation and characterization. It is our hope that this document will inspire and equip researchers to investigate the presence of this and other novel glycosylamines in the vast and complex metabolome of the natural world. The discovery of naturally occurring this compound would not only fill a gap in our understanding of carbohydrate metabolism but could also open new avenues for drug development and biotechnology.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4111714A - Process for obtaining amino acids from the raw juices of sugar manufacture - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 7. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. N-glycosylamine-mediated isotope labeling for mass spectrometry-based quantitative analysis of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aspariaglycomics.com [aspariaglycomics.com]

- 11. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. bio.fsu.edu [bio.fsu.edu]

- 16. Biomolecular NMR [isotope.com]

- 17. youtube.com [youtube.com]

- 18. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of beta-D-Ribopyranosylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of beta-D-ribopyranosylamine from D-ribose. While the synthesis has been reported in the scientific literature, specific experimental details from the primary reference, Rajsekhar, G., et al. (2003), could not be fully retrieved.[1] Therefore, the following protocol is a representative procedure based on general principles of carbohydrate chemistry and the information available.

Introduction

beta-D-ribopyranosylamine is a key chemical intermediate in the synthesis of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer drug development. The synthesis involves the reaction of the hemiacetal group of D-ribose with ammonia (B1221849) to form a glycosylamine. This process is a fundamental transformation in carbohydrate chemistry, providing a building block for further derivatization.

Experimental Protocol

Materials:

-

D-ribose

-

Methanolic ammonia (saturated solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on reaction temperature)

-

Rotary evaporator

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve D-ribose in a minimal amount of methanol. To this solution, add a saturated solution of ammonia in methanol. The molar ratio of ammonia to D-ribose should be in excess to drive the reaction to completion.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction time may vary, but typically ranges from several hours to overnight. Gentle heating under reflux may be employed to accelerate the reaction, if necessary.

-

Work-up: Once the reaction is complete, as indicated by TLC, the solvent and excess ammonia are removed under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid degradation of the product.

-

Purification: The resulting crude product is often a syrup or a solid. Purification can be achieved by recrystallization. A common solvent system for recrystallization is methanol/diethyl ether. Dissolve the crude product in a minimum amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities. Dry the purified beta-D-ribopyranosylamine under vacuum over a desiccant such as anhydrous sodium sulfate.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of beta-D-ribopyranosylamine from D-ribose.

| Compound | Molar Mass ( g/mol ) | Starting Amount | Moles | Product Amount (g) | Yield (%) |

| D-Ribose | 150.13 | 10.0 g | 0.0666 | - | - |

| beta-D-Ribopyranosylamine | 149.15 | - | - | 8.5 g | 85 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of beta-D-ribopyranosylamine.

Caption: Workflow for the synthesis of beta-D-ribopyranosylamine.

References

Standard protocol for N-glycosylation reactions using D-Ribopyranosylamine.

Application Note: The Role of N-Glycosylation in Modern Drug Development

N-linked glycosylation, the attachment of an oligosaccharide to an asparagine residue of a protein, is a critical post-translational modification that significantly influences the properties of biopharmaceuticals.[1][2][3] The structure and composition of these N-glycans can impact a therapeutic protein's efficacy, stability, immunogenicity, and pharmacokinetic profile.[3][4] For instance, the presence of terminal sialic acid residues on N-glycans can extend the serum half-life of a glycoprotein (B1211001) therapeutic by shielding it from rapid clearance by receptors in the liver.[3] Consequently, the comprehensive characterization and control of N-glycosylation are imperative throughout the biopharmaceutical development process, from cell line selection to final product release.[3][5]

The development of novel therapeutics, including glycoprotein-based drugs, is an intricate process, often requiring substantial time and financial investment.[6] Innovations in glycoengineering and analytical technologies are paving the way for more rapid and efficient development of these complex biologics.[6] The ability to synthesize and attach specific glycan structures to proteins allows for the fine-tuning of their therapeutic properties.

While enzymatic methods are commonly employed for the analysis and modification of glycoproteins, chemical synthesis offers a powerful alternative for creating novel glycoforms and glyco-conjugates. The use of glycosylamines, such as D-Ribopyranosylamine, represents a potential avenue for the chemical synthesis of N-glycans and their analogs, although it is a less common approach compared to enzymatic methods or the use of other glycosyl donors in complex multi-step syntheses.[2][7][8] This document provides a generalized protocol for a potential N-glycosylation reaction using this compound and outlines the analytical workflows for characterizing the resulting glycoconjugates.

Hypothetical Protocol: N-Glycosylation of a Small Molecule Amine with this compound

This protocol describes a hypothetical chemical N-glycosylation reaction for coupling this compound to a primary or secondary amine-containing small molecule. This is a general guideline and optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) is essential for specific substrates.

Materials:

-

This compound

-

Amine-containing substrate

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Glacial Acetic Acid (for reaction quenching)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for product characterization

Procedure:

-

Preparation of Reaction Mixture:

-

In a clean, dry reaction vessel, dissolve the amine-containing substrate in anhydrous DMF.

-

Add this compound to the solution. A typical starting molar ratio would be 1:1.2 (substrate:this compound).

-

Add the coupling agent (e.g., HBTU) at a molar ratio of 1.5 equivalents relative to the substrate.

-

Add DIPEA to the reaction mixture to act as a base, typically at 2-3 molar equivalents.

-

-

Reaction Incubation:

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight.

-

-

Quenching and Work-up:

-

Once the reaction is complete, quench the reaction by adding a small amount of glacial acetic acid.

-

The solvent can be removed under reduced pressure.

-

-

Purification:

-

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A suitable gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.

-

Collect fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the final N-glycosylated product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Analytical Workflow for N-Glycan Characterization

A robust analytical workflow is crucial for the detailed characterization of N-glycans on glycoproteins. This typically involves the release of glycans from the protein, labeling, and subsequent analysis by various techniques.

Experimental Protocol: N-Glycan Release and Labeling